

6-Carboxyfluorescein: A Versatile Tracer Dye for Cellular Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Carboxy-fluorescein

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein (6-CF) and its derivatives are powerful fluorescent tracer dyes with broad applications in cell biology. Their utility stems from their ability to be retained within living cells, allowing for the tracking of cell populations and the assessment of fundamental cellular processes. This document provides detailed application notes and protocols for the use of 6-CF and its widely used derivative, Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE or CFSE), in cell proliferation, cytotoxicity, and intracellular pH measurements.

Principle of Action

The most common form used for cell tracking, CFDA-SE, is a cell-permeable compound that is non-fluorescent. Once inside the cell, intracellular esterases cleave the acetate groups, converting it to the fluorescent and membrane-impermeable 6-Carboxyfluorescein succinimidyl ester (CFSE).^{[1][2][3]} The succinimidyl ester group then covalently binds to intracellular proteins, ensuring the dye is retained within the cell and is not transferred to neighboring cells.^{[2][4]} With each cell division, the CFSE fluorescence is halved, allowing for the tracking of successive generations by flow cytometry.^{[5][6]}

Spectral Properties

6-CF and its derivatives are typically excited by a 488 nm laser and their fluorescence emission is detected in the green channel.

Property	5(6)-Carboxyfluorescein (6-FAM)	CFSE (after hydrolysis)
Excitation Maximum (nm)	492 - 495	~495
Emission Maximum (nm)	514 - 517	~517
Quantum Yield	High	High
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~83,000	Not specified
Solubility	DMSO, water (pH > 6)	DMSO

Applications and Protocols

Cell Proliferation Assays

CFSE is a widely used reagent for tracking cell proliferation, particularly of lymphocytes.[7] The progressive halving of fluorescence with each cell division allows for the quantification of cell generations.

Experimental Protocol: Cell Proliferation Analysis by Flow Cytometry

This protocol is optimized for human lymphocytes but can be adapted for other cell types.[8]

Materials:

- Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
- CFDA-SE (5 mM stock in anhydrous DMSO)
- Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- Complete cell culture medium

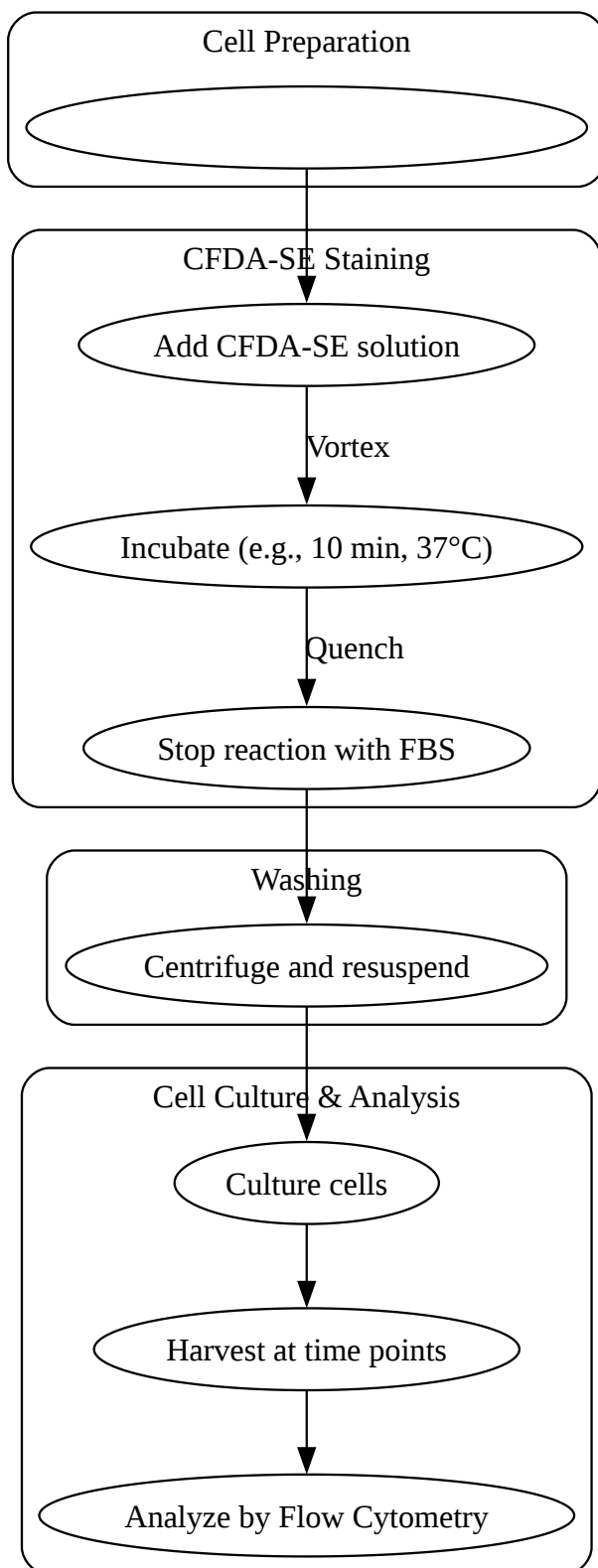
- Flow cytometer with a 488 nm laser

Staining Procedure:

- Prepare a single-cell suspension of lymphocytes at a concentration of 20×10^6 cells/mL in PBS containing 0.1% FBS.[8]
- Add CFDA-SE to a final concentration of 1.5 μ M. For other cell types, a titration to determine the optimal concentration (typically 0.5-10 μ M) is recommended.[2][8][9]
- Immediately vortex gently and incubate for 8-10 minutes at room temperature or 37°C, protected from light.[6][8]
- To stop the labeling reaction, add an equal volume of pre-warmed, filtered 100% FBS and incubate for 10 minutes at 37°C. This allows for the efflux of unincorporated dye.[8]
- Wash the cells by centrifuging at 400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet.
- Repeat the wash step at least two more times with complete culture medium.[8]
- A sample of the cells should be analyzed by flow cytometry immediately to determine the initial staining intensity (Day 0).
- Culture the remaining cells under desired experimental conditions.
- Harvest cells at various time points and analyze by flow cytometry.

Data Analysis:

- Gate on the viable cell population using forward and side scatter.
- Analyze the CFSE fluorescence on a histogram. Each successive peak of decreasing fluorescence intensity represents a subsequent generation of cell division.[9]



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Cytotoxicity Assays

CFSE can be used to label target cells in cytotoxicity assays, allowing for their discrimination from effector cells (e.g., Natural Killer cells).^[1] The death of target cells is then assessed using a viability dye.

Experimental Protocol: NK Cell-Mediated Cytotoxicity Assay

This protocol describes a flow cytometry-based assay to measure the cytotoxicity of NK cells against CFSE-labeled target cells (e.g., K562).^{[1][10]}

Materials:

- Target cells (e.g., K562)
- Effector cells (e.g., purified NK cells or PBMCs)
- CFDA-SE (5 mM stock in anhydrous DMSO)
- Complete culture medium
- 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) for viability staining
- Flow cytometer

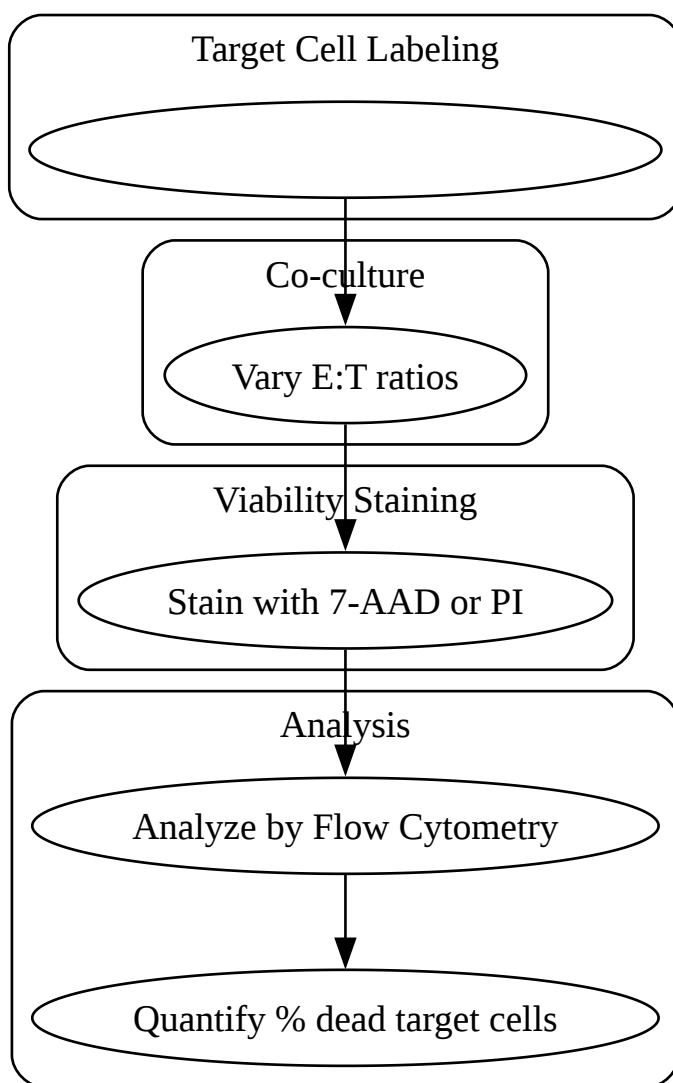
Procedure:

- Target Cell Labeling:
 - Resuspend target cells at 1×10^6 cells/mL in serum-free medium.
 - Add CFDA-SE to a final concentration of 0.5-1 μ M.^{[1][4]}
 - Incubate for 10 minutes at 37°C in the dark.^[1]
 - Quench the reaction by adding 10 volumes of complete medium.^[1]
 - Wash the cells twice with complete medium and resuspend at 1×10^5 cells/mL.^[1]

- Co-culture:
 - Co-culture the CFSE-labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 6.25:1, 12.5:1, 25:1).[\[10\]](#)
 - Incubate the co-culture for 4 hours at 37°C in a CO₂ incubator.[\[10\]](#)
- Viability Staining and Analysis:
 - After incubation, centrifuge the cells and resuspend them in a staining buffer.
 - Add 7-AAD or PI to identify dead cells.
 - Analyze the samples immediately by flow cytometry.

Data Analysis:

- Gate on the CFSE-positive population to identify the target cells.
- Within the CFSE-positive gate, quantify the percentage of cells that are also positive for the viability dye (7-AAD or PI). This represents the percentage of dead target cells.[\[1\]](#)



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Intracellular pH Measurement

Carboxyfluorescein and its derivatives, such as BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), are used as fluorescent pH indicators.[11] The fluorescence intensity of these dyes is pH-dependent, allowing for the measurement of intracellular pH (pHi). BCECF is particularly useful as it can be used for ratiometric measurements, which minimizes the effects of dye concentration, photobleaching, and cell volume.[12]

Experimental Protocol: Intracellular pH Measurement with BCECF-AM

This protocol describes the measurement of pHi in live cells using the cell-permeant BCECF-AM ester and fluorescence microscopy.[\[13\]](#)

Materials:

- Cells cultured on glass-bottom dishes
- BCECF-AM (1 mM stock in anhydrous DMSO)
- Loading solution (e.g., Earle's Balanced Salt Solution - EBSS)
- Calibration buffers of known pH containing nigericin (a K⁺/H⁺ ionophore)
- Fluorescence microscope with appropriate filters for ratiometric imaging (e.g., excitation at ~440 nm and ~495 nm, emission at ~535 nm)[\[13\]](#)

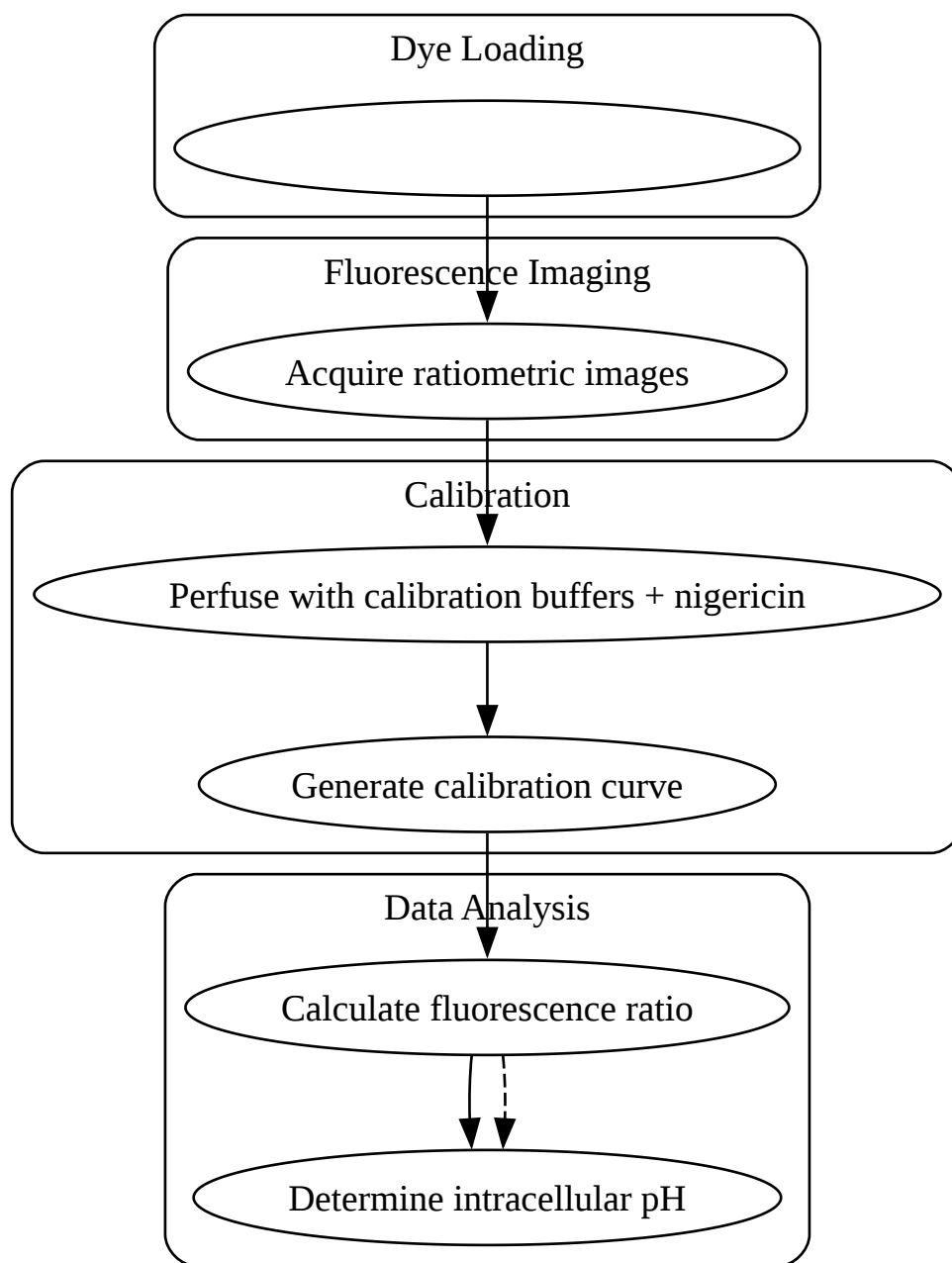
Procedure:

- Dye Loading:
 - Wash cells with the loading solution.[\[13\]](#)
 - Prepare a BCECF-AM working solution (e.g., 10 μM in loading solution).[\[13\]](#)
 - Incubate cells with the BCECF-AM solution for 25 minutes at 37°C.[\[13\]](#)
- Image Acquisition:
 - Mount the dish on the microscope stage.
 - Acquire fluorescence images at the two excitation wavelengths.
- Calibration:
 - To create a standard curve, sequentially perfuse the cells with calibration buffers of known pH (e.g., ranging from 5.5 to 8.5) containing nigericin (e.g., 10-50 μM) to equilibrate the intracellular and extracellular pH.[\[13\]](#)
 - Acquire ratiometric images for each pH value.

- Data Analysis:
 - Calculate the ratio of fluorescence intensities (e.g., 495 nm / 440 nm) for each experimental and calibration sample.
 - Generate a calibration curve by plotting the fluorescence ratio against the known pH values.
 - Determine the intracellular pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.

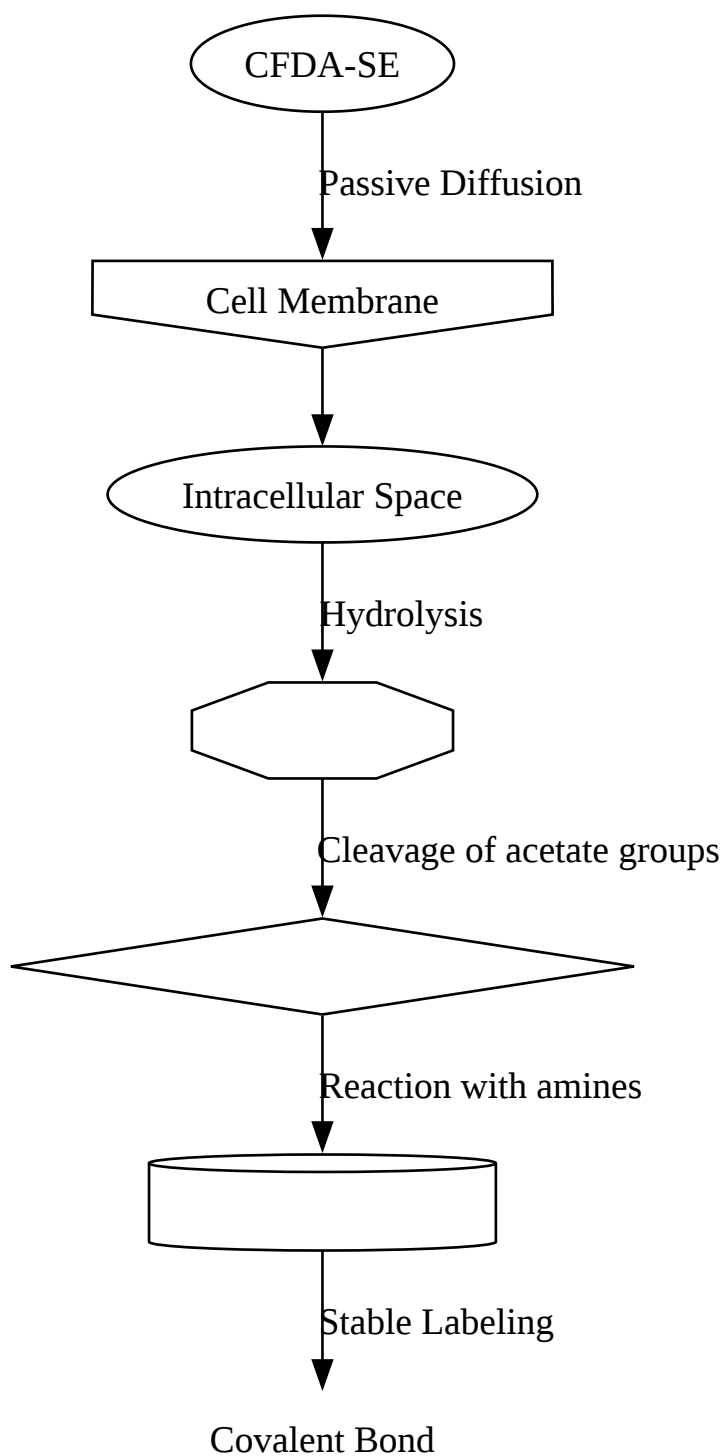
Quantitative Data for pH Measurement

Parameter	Value	Reference
BCECF pKa	~6.97	
Excitation Wavelengths (Ratiometric)	~440 nm and ~495 nm	[13]
Emission Wavelength	~535 nm	[13]



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Mechanism of Action of CFDA-SE



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Conclusion

6-Carboxyfluorescein and its derivatives are invaluable tools for cell biologists and drug development professionals. Their versatility allows for the robust and quantitative analysis of cell proliferation, cytotoxicity, and intracellular pH. The detailed protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of these techniques in a research setting. Careful optimization of dye concentrations and incubation times is crucial for achieving reliable and reproducible results.

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- To cite this document: BenchChem. [6-Carboxyfluorescein: A Versatile Tracer Dye for Cellular Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8005017#6-carboxyfluorescein-as-a-tracer-dye-in-cell-biology]

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